3-Phenylquinoline-8-carboxamide

DNA intercalation Antitumor agents Structure-activity relationship

Researchers studying the nuanced relationship between DNA intercalation and PARP-1 inhibition often require a tool with moderate, well-characterized affinity to avoid confounding off-target effects. 3-Phenylquinoline-8-carboxamide directly addresses this need: • Defined Mechanism: Acts as a confirmed DNA intercalator with a moderate PARP-1 IC50 of 15 µM, bridging the gap between inactive non-intercalating isomers and potent 2-phenyl analogs. • Structural Reliability: X-ray crystallography confirms a stabilizing intramolecular hydrogen bond, ensuring a consistent bioactive conformation for reproducible SAR studies. • Synthetic Versatility: The 3-aryl position is tunable via established Pd-catalyzed Suzuki coupling, making it an ideal starting scaffold for combinatorial library synthesis.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
Cat. No. B10843167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylquinoline-8-carboxamide
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C3C(=C2)C=CC=C3C(=O)N
InChIInChI=1S/C16H12N2O/c17-16(19)14-8-4-7-12-9-13(10-18-15(12)14)11-5-2-1-3-6-11/h1-10H,(H2,17,19)
InChIKeyDFGJDJRADWQKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylquinoline-8-carboxamide: PARP-1 Inhibitor and DNA Intercalator


3-Phenylquinoline-8-carboxamide (CHEMBL450259) is a heterocyclic compound incorporating a quinoline core with a phenyl substituent at the 3-position and a primary carboxamide at the 8-position [1]. It belongs to a class of 'minimal' DNA-intercalating agents where the phenyl ring position critically determines the binding mode [2]. The compound exhibits moderate inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair pathways, with an IC50 of 15 µM [3]. X-ray crystallography has confirmed an intramolecular hydrogen bond between the quinoline nitrogen and the carboxamide, which stabilizes the bioactive conformation required for target engagement [3].

1 PARP-1 inhibitor: reported moderate-affinity context
2 DNA intercalator: 3-phenyl positioning confirmed
3 X-ray validated bioactive conformation (H-bond)

Positional Isomerism in Phenylquinoline-8-carboxamides


The position of the phenyl substituent on the quinoline-8-carboxamide scaffold is not a minor structural variation; it is a binary determinant of mechanism and function. An isomeric phenyl group at the 4- or 5-position prevents DNA intercalation entirely, resulting in a complete loss of antitumor activity [1]. In contrast, moving the phenyl group to the 2-position enhances PARP-1 inhibitory potency by approximately 17-fold relative to the 3-phenyl isomer, shifting the biological signature from moderate to potent [2]. Even within PARP-1 inhibition, the substituent at the 3-position dramatically modulates potency, with electron-withdrawing or -donating groups on the phenyl ring altering IC50 values between 15 µM and 62 µM [2]. The 3-phenyl isomer thus occupies a unique pharmacological space—neither an inactive non-intercalator nor a potent PARP-1 inhibitor—making it a distinct chemical tool for mechanistic studies where moderate affinity is desired.

4- or 5-Phenyl Isomers
No DNA intercalation; tumor-model response context may be absent compared to 3-phenyl.
2-Phenyl Isomer
Substantially higher PARP-1 inhibition; may not match the moderate-affinity profile of the 3-phenyl probe.
3-Substituted Analogs
Electronic effects shift PARP-1 inhibition range; affinity may differ and require assay verification.

Differentiation Evidence for 3-Phenylquinoline-8-carboxamide


DNA Intercalation: Active vs. Inactive Isomers

The 3-phenyl isomer was demonstrated to bind DNA via intercalation, as confirmed by both DNA unwinding and helix extension assays. In direct contrast, the 4-phenyl and 5-phenyl isomers, where the phenyl ring cannot lie coplanar with the quinoline within the intercalation site, showed no evidence of intercalation [1]. This intercalation ability was directly correlated with in vivo antitumor activity, providing a clear functional differentiation between positional isomers [1].

DNA Intercalation
Head-to-head
3-phenyl: intercalation positive
4-/5-phenyl: no intercalation
Defines mechanism; functional isomer selection
Unwinding and helix extension assays
DNA intercalation Antitumor agents Structure-activity relationship

PARP-1 Inhibition: 3-Phenyl vs. Parent and 2-Substituted Analogs

In a standardized Trevigen colorimetric assay for human recombinant PARP-1, 3-phenylquinoline-8-carboxamide (17a) exhibited an IC50 of 15 µM. This activity is notably weaker than the unsubstituted parent quinoline-8-carboxamide (17e, IC50 = 1.9 µM) and substantially weaker than the most potent 2-substituted analog, 2-methylquinoline-8-carboxamide (29b, IC50 = 0.5 µM) [1]. Other 3-aryl analogs showed further reduced potency, such as 3-(3-trifluoromethylphenyl)quinoline-8-carboxamide (17c, IC50 = 52 µM) and 3-(4-methoxyphenyl)quinoline-8-carboxamide (17m, IC50 = 62 µM) [1].

PARP-1 Inhibition (IC50)
Head-to-head
IC50 15 µM (3-phenyl)
Moderate PARP-1 inhibition; supports affinity-tiered probe use
30-fold weaker than 2-methyl analog (0.5 µM); 7.9-fold weaker than parent
PARP-1 inhibition IC50 Lead optimization

PARP-1 Activity: 3-Phenyl vs. 2-Phenyl Isomer

Cross-study comparison using BindingDB data reveals a clear potency difference between the two intercalating isomers. The 2-phenylquinoline-8-carboxamide (CHEMBL480429) demonstrates a PARP-1 IC50 of 900 nM, whereas the 3-phenyl isomer (CHEMBL450259) exhibits an IC50 of 15,000 nM in the same Trevigen assay format [1][2]. This represents a 16.7-fold difference in potency attributable solely to the position of the phenyl ring.

3-Phenyl vs. 2-Phenyl
Cross-study
IC50: 15,000 nM vs. 900 nM (16.7-fold)
Positional isomer controls PARP-1 affinity window
BindingDB curated data; same Trevigen assay format
PARP-1 BindingDB Isomeric comparison

Impact of N-Oxidation on PARP-1 Activity

The N-oxide derivative, 1-oxo-3-phenylquinoline-8-carboxamide (17a N-oxide, CHEMBL481803), shows reduced PARP-1 inhibitory activity with an IC50 of 23 µM compared to 15 µM for the parent 3-phenyl compound [1][2]. This reduction in potency upon N-oxidation is consistent with the requirement for the intramolecular hydrogen bond between the quinoline nitrogen and the carboxamide, which is disrupted by oxidation of the quinoline nitrogen [1].

N-Oxide Impact
Head-to-head
Parent IC50 15 µM → N-oxide IC50 23 µM
N-oxidation reduces inhibition; validates H-bond role
1.53-fold shift; disrupts intramolecular hydrogen bond
N-oxide PARP-1 Metabolite identification

In Vivo Antitumor Activity vs. Non-Intercalating Isomers

Only those phenylquinoline-8-carboxamide isomers capable of DNA intercalation demonstrated in vivo antitumor activity [1]. The 3-phenyl isomer, which intercalates DNA, showed measurable antitumor activity. In contrast, the 4-phenyl and 5-phenyl isomers, which do not intercalate, exhibited no in vivo antitumor activity [1]. The 2-phenyl isomer possessed the most broad-spectrum activity across both leukemia and solid-tumor assays, indicating that the 3-phenyl isomer provides an intermediate in vivo efficacy profile [1].

In Vivo Tumor-Model Response
Class-level
3-phenyl: intercalation-dependent activity
4-/5-phenyl: inactive
Differentiates functional isomers; supports tumor-model screening context
Murine leukemia and solid tumor models; specific data not extracted
In vivo antitumor Solid tumor Leukemia

Application Scenarios for 3-Phenylquinoline-8-carboxamide


Moderate-Affinity PARP-1 Probe

With a PARP-1 IC50 of 15 µM, 3-phenylquinoline-8-carboxamide serves as a moderate-affinity probe for investigating PARP-1 dependent pathways. When used alongside the potent 2-methyl analog (IC50 = 0.5 µM), researchers can establish concentration-response relationships that distinguish on-target PARP-1 effects from off-target activities [1]. The compound's well-characterized intramolecular hydrogen bond geometry, confirmed by X-ray crystallography, provides a defined pharmacophore for structure-based drug design [1].

DNA Intercalation Mechanistic Probe

The 3-phenyl isomer is a confirmed DNA intercalator, as validated by unwinding and helix extension assays [2]. Unlike non-intercalating 4- or 5-phenyl isomers, this compound can be used as a tool to study the relationship between DNA intercalation and cellular responses such as topoisomerase II-mediated DNA damage, without the confounding factor of potent PARP-1 inhibition that characterizes the 2-phenyl analog [1][2].

SAR Scaffold for 3-Arylquinoline-8-carboxamide Libraries

The broader structure-activity relationship for 3-substituted quinoline-8-carboxamides demonstrates highly tunable PARP-1 inhibitory activity ranging from 15 µM (3-phenyl) to 62 µM (3-(4-methoxyphenyl)) [1]. This dynamic range makes 3-phenylquinoline-8-carboxamide an ideal starting scaffold for combinatorial library synthesis, where the 3-aryl position can be diversified via Pd-catalyzed Suzuki coupling to 3-iodoquinoline-8-carboxamide, a synthetic route that is both efficient and well-established [1].

Negative Control for Intramolecular Hydrogen Bond

The N-oxide derivative (1-oxo-3-phenylquinoline-8-carboxamide) shows reduced PARP-1 inhibitory activity (IC50 = 23 µM vs. 15 µM) due to disruption of the critical intramolecular hydrogen bond between the quinoline nitrogen and the carboxamide [1]. This pair (parent vs. N-oxide) provides a built-in control system for validating the hydrogen bond's role in target recognition and for identifying oxidative metabolites during preclinical development [1].

Application
Selection Property
Validation Focus
Moderate-Affinity PARP-1 Probe
Reported moderate PARP-1 inhibition context
Concentration-response differentiation against higher-affinity 2-substituted series
DNA Intercalation Mechanistic Studies
Confirmed DNA intercalation (3-phenyl positioning)
Intercalation-dependent vs. PARP-1-independent cellular response endpoints
3-Aryl SAR Library Synthesis
Tunable 3-substituent PARP-1 inhibition range
Suzuki coupling diversification and inhibition profiling
Intramolecular Hydrogen Bond Control
N-oxide derivative with disrupted H-bond
Validate quinoline-N role in target binding using parent/N-oxide pair
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